Diallyldimethylammonium chloride

Catalog No.
S1493499
CAS No.
26062-79-3
M.F
C8H16ClN
M. Wt
161.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyldimethylammonium chloride

CAS Number

26062-79-3

Product Name

Diallyldimethylammonium chloride

IUPAC Name

dimethyl-bis(prop-2-enyl)azanium;chloride

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

InChI

InChI=1S/C8H16N.ClH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1

InChI Key

GQOKIYDTHHZSCJ-UHFFFAOYSA-M

SMILES

C[N+](C)(CC=C)CC=C.[Cl-]

Solubility

Miscible /Estimated/

Synonyms

N,N-Dimethyl-N-2-propenyl-2-propen-1-aminium Chloride Homopolymer; Diallyldimethylammonium Chloride Polymers; 187KH; 261LV; AC 7304; ATC 6140; AX 04; AX 05; AX 05 (Polymer); Accepta 2058; Additol VXT 3529; Agefloc WT 20; Agefloc WT 20VHV; Agefloc WT

Canonical SMILES

C[N+](C)(CC=C)CC=C.[Cl-]

Water Treatment

  • Flocculant and coagulant: DADMAC's primary application in research is as a flocculant and coagulant in water treatment processes []. It helps destabilize suspended particles in water, causing them to clump together and settle out, leading to clearer and cleaner water.
  • Analytical methods development: Researchers are developing analytical methods to detect and quantify DADMAC in water. This is crucial for monitoring its presence and potential impact on human health, especially in treated drinking water [].

Material Science

  • Polymer synthesis and characterization: DADMAC can be polymerized to form polyDADMAC, a polyelectrolyte with diverse properties. Researchers are actively investigating the synthesis, characterization, and optimization of both DADMAC and polyDADMAC [].
  • Hydrogels and membranes: DADMAC is being explored for developing hydrogels and membranes with specific properties, such as high water absorption capacity and selective permeability. These materials find potential applications in water treatment, drug delivery, and energy technologies [].

Other Research Areas

  • Antimicrobial properties: Studies are investigating the potential antimicrobial properties of DADMAC against various microorganisms []. Understanding its effectiveness and mechanism of action could lead to new applications in disinfection and hygiene.
  • Gene delivery: Researchers are exploring DADMAC as a potential carrier for gene delivery due to its ability to interact with DNA and form complexes []. This research holds promise for developing novel gene therapy approaches.

Diallyldimethylammonium chloride is a quaternary ammonium compound with the chemical formula C8H16ClNC_8H_{16}ClN. It is characterized by the presence of two allyl groups and two methyl groups attached to a nitrogen atom, making it a cationic surfactant. This compound is soluble in water and is often used in various industrial applications due to its unique properties, including its ability to act as a flocculant and biocide.

DADMAC's mechanism of action depends on the specific application. In water treatment, its cationic nature allows it to electrostatically attract negatively charged particles like clays and bacteria, causing them to clump together and settle out of the water []. In some research applications, DADMAC can interact with cell membranes due to its positive charge, potentially affecting membrane permeability or acting as a transfection agent for delivering genetic material into cells []. However, more research is needed to fully understand DADMAC's specific interactions in biological systems.

, including:

  • Polymerization: It can polymerize to form poly(diallyldimethylammonium chloride), which is widely used in water treatment and as a flocculating agent. The polymerization typically occurs via free radical mechanisms, resulting in high molecular weight polymers that retain the cationic properties of the monomer .
  • Epoxidation: The compound can react with hydrogen peroxide under basic conditions to form epoxide derivatives. This reaction is crucial for modifying the properties of the polymerized form for specific applications .
  • Quaternization: Diallyldimethylammonium chloride can react with other nucleophiles, leading to the formation of various quaternary ammonium salts, which may have different physical and chemical properties compared to the parent compound .

The synthesis of diallyldimethylammonium chloride typically involves:

  • Alkylation of Dimethylamine: The reaction between dimethylamine and allyl chloride leads to the formation of diallyldimethylammonium chloride. This process can be catalyzed by bases or performed under reflux conditions to enhance yield .
  • Polymerization: Diallyldimethylammonium chloride can be polymerized using radical initiators to produce poly(diallyldimethylammonium chloride). This polymerization can be controlled to achieve desired molecular weights and properties .

Diallyldimethylammonium chloride finds diverse applications, including:

  • Water Treatment: Used as a coagulant and flocculant in municipal and industrial wastewater treatment processes.
  • Cosmetics: Serves as an antistatic agent and conditioning agent in hair care products.
  • Biocides: Employed in disinfectants and preservatives due to its antimicrobial properties.
  • Textile Industry: Utilized for fabric treatments to impart water repellency and antimicrobial effects .

Research has explored the interactions of diallyldimethylammonium chloride with various substances, particularly its behavior in aqueous solutions. Studies indicate that its effectiveness as a flocculant can be influenced by the presence of different anions, which may affect its solubility and interaction dynamics in solution . Additionally, interaction studies have highlighted potential toxicological effects when combined with other chemicals commonly found in industrial applications.

Diallyldimethylammonium chloride shares similarities with several other quaternary ammonium compounds. A comparison table highlighting these compounds is presented below:

Compound NameChemical FormulaUnique Properties
Dodecyltrimethylammonium bromideC₁₂H₂₅BrNStrong surfactant properties; used in personal care
Benzalkonium chlorideC₁₈H₃₁ClNBroad-spectrum antimicrobial; used in disinfectants
Cetyltrimethylammonium bromideC₁₈H₃₉BrNCommonly used as a conditioning agent in cosmetics
Poly(diallyldimethylammonium chloride)(C₈H₁₆ClN)nHigh molecular weight; excellent flocculating agent

The uniqueness of diallyldimethylammonium chloride lies in its dual allyl structure, which enhances its reactivity and versatility compared to other quaternary ammonium compounds. Its ability to polymerize into high molecular weight forms allows for tailored applications across various industries.

Diallyldimethylammonium chloride (DADMAC) is obtained by the reaction of allyl chloride with dimethylamine, producing a quaternary ammonium monomer that undergoes unique polymerization behaviors. The synthesis of DADMAC-based polymers has evolved significantly over the years, with various approaches developed to control molecular weight, structure, and properties. The polymerization of DADMAC is notable for its cyclization mechanism, which produces predominantly cyclic structures in the polymer backbone rather than pendant double bonds. This cyclization mechanism is a distinguishing feature of DADMAC polymerization, resulting in water-soluble cationic polymers with applications across multiple industries. The development of new synthetic routes has enabled greater control over polymer architecture, molecular weight distribution, and functional properties, expanding the utility of these materials in specialized applications.

Radical Polymerization Techniques for PolyDADMAC Production

Conventional free radical polymerization represents the traditional method for producing poly(diallyldimethylammonium chloride) (polyDADMAC) on an industrial scale. This approach typically yields polymers with molecular weights ranging from 10,000 to 1,000,000 Da, available in liquid or bead form at concentrations from 20% to 100%. PolyDADMAC polymers produced via conventional radical polymerization exhibit cationic sites on side chains, chlorine stability, and compatibility with inorganic coagulants, making them valuable for water treatment applications. The polymerization proceeds through a cyclization mechanism where the allyl groups react to form pyrrolidinium rings, resulting in a linear polymer chain with cyclic structural units. The resulting polymer's properties, including viscosity, charge density, and solubility, can be adjusted by controlling reaction conditions such as temperature, initiator concentration, and monomer concentration. Despite the utility of conventional free radical polymerization, limitations in molecular weight control and high polydispersity have driven research toward more controlled polymerization techniques.

Controlled/Living Radical Polymerization via RAFT/MADIX Processes

The Reversible Addition-Fragmentation chain Transfer (RAFT) and Macromolecular Design via the Interchange of Xanthates (MADIX) polymerization techniques represent significant advancements in controlling the polymerization of DADMAC. For the first time, controlled/living free-radical polymerization of DADMAC was achieved via RAFT chemistry using both trithiocarbonate and xanthate RAFT/MADIX agents in aqueous solution at temperatures ranging from 60°C to 90°C. This breakthrough enabled excellent agreement between theoretical and experimental number average molecular weights (Mn), with remarkably narrow polydispersities approaching 1.10 for molecular weights ranging from 2,100 to 51,000 g/mol. Chain extension experiments performed through sequential batchwise addition of monomer confirmed the living character of the system, allowing for the synthesis of block copolymers with controlled architectures. However, when using xanthate agents, the increase in Mn with respect to conversion was not linear, although polydispersities remained as low as 1.12, indicating that control was still achieved.

The MADIX/RAFT cyclopolymerization of DADMAC in water can be achieved at moderate temperatures using a low molar mass Rhodixan A1-terminated poly(acrylamide) as a chain transfer agent. This approach enables the synthesis of poly(DADMAC)-based double hydrophilic block copolymers with controlled architectures and molecular weight distributions. The inclusion of NaCl in the reaction mixture reduces the rate of polymerization for both RAFT agents, supporting the hypothesis that electrostatic repulsion plays a crucial role in the fragmentation of primary propagating radicals from the adduct RAFT radical. This observation suggests that electrostatic interactions significantly affect the chemical RAFT equilibrium in the polymerization of charged monomers like DADMAC. The controlled nature of RAFT/MADIX polymerization offers numerous advantages over conventional radical polymerization, including predetermined molecular weights, narrow molecular weight distributions, and the ability to synthesize complex architectures such as block copolymers.

Table 1: Comparison of RAFT/MADIX and Conventional Free Radical Polymerization of DADMAC

ParameterConventional Free RadicalRAFT/MADIX Polymerization
Molecular Weight ControlLimitedExcellent (predetermined)
Polydispersity Index (PDI)Broad (>1.5)Narrow (1.10-1.20)
Living CharacterNoneHigh (chain extension possible)
Block Copolymer FormationNot possibleReadily achievable
Temperature Range60-75°C60-90°C
Molecular Weight Range10,000-1,000,0002,100-51,000 (controlled)
Effect of NaClMinimalReduces polymerization rate

Inverse Emulsion Polymerization for High Molecular Weight Variants

Inverse emulsion polymerization represents a powerful technique for producing high molecular weight DADMAC polymers, particularly for applications requiring enhanced flocculation efficiency. This method involves polymerizing an inverse latex of DADMAC with 0.5 to 3 weight percent acrylamide, resulting in polymers with significantly higher molecular weights than those achieved through conventional polymerization techniques. The process typically involves dispersing an aqueous solution of DADMAC and acrylamide in an oil phase (often a low-odor paraffin solvent) using stabilizing surfactants such as sorbitan monooleate (Span 80), polyoxyethylene sorbitan monostearate (Tween 61), and other emulsifiers. The reaction mixture is then initiated with a water-soluble initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50) or 2,2'-azobis(isobutyronitrile) (VAZO 64), and polymerized under controlled temperature conditions.

Patents and research studies have revealed several key factors affecting the success of inverse emulsion polymerization of DADMAC. The incorporation of DADMAC into acrylamide polymers can be significantly improved by adding a copolymerizable promoter monomer, such as 2-methacryloylethyltrimethylammonium chloride or 2-acryloylethyltrimethylammonium chloride, which exhibits higher reactivity with acrylamide than DADMAC. This approach addresses the challenge of limited DADMAC incorporation due to its lower reactivity compared to acrylamide. Temperature profiles typically involve polymerization at 50-60°C for initial periods, followed by higher temperatures (75°C) to ensure complete conversion. The resulting polymers exhibit remarkably high reduced specific viscosity (RSV) values, ranging from 2.27 to 6.5, indicating substantial molecular weights ideal for flocculation applications.

Detailed studies of inverse emulsion polymerization of DADMAC-acrylamide copolymers have demonstrated that increasing the acrylamide content generally leads to higher molecular weights and improved performance in flocculation applications. Optimum dosage for flocculation typically ranges from 2 to 6 ppm, depending on the polymer composition and the specific application. The inverse emulsion technique provides additional advantages, including the ability to produce polymers with higher solid content (typically 45%), easier handling compared to solution polymers, and the possibility of direct use after dilution without the need for dissolution steps. These high molecular weight variants of DADMAC-based polymers have found extensive application in water treatment, particularly for flocculation of negatively charged particles in wastewater and drinking water purification.

Table 2: Typical Formulations and Properties of Inverse Emulsion DADMAC-Acrylamide Copolymers

ComponentFormulation AFormulation BFormulation C
DADMAC (wt%)98.2097.7490.10
Acrylamide (wt%)1.802.269.90
Oil PhaseLOPS (250g)LOPS (260g)LOPS (260g)
SurfactantsSpan 80 (7g), Tween 61 (7g), Alkaterge T (6g)Span 80 (7g), Tween 61 (7g), Alkaterge T (6g)Span 80 (7g), Tween 61 (7g), Alkaterge T (6g)
InitiatorVazo 64 (1g)Vazo 64 (1g)Vazo 64 (1g)
Temperature Profile60°C (2h), 75°C (6h)60°C (2h), 75°C (4h)60°C (2h), 75°C (5h)
RSV2.272.36.5
DADMAC Incorporation (%)92.4-100

Copolymerization Dynamics with Acrylamide and Other Comonomers

The copolymerization of DADMAC with acrylamide (AM) and other comonomers has generated significant interest due to the ability to tailor polymer properties for specific applications. The cationic copolymer P(AM-co-DADMAC) has had a notable impact due to the high stability of monomers and polymers, low cost, straightforward synthesis of quaternary DADMAC and AM monomers, and diverse applications including water treatment, paper industry, cosmetics, and pharmaceuticals. Understanding the copolymerization dynamics between DADMAC and AM is essential for controlling polymer composition, architecture, and properties. The structural repeating unit of P(AM1-X-co-DADMACX) contains AM structural units (1-X) and DADMAC units (X), where X represents the average molar fraction of DADMAC repeating units incorporated into the copolymer chain, also defined as the charge density. This composition can be adjusted by varying the feed ratio of monomers, allowing for precise control over the cationic charge density without altering the hydrophilic behavior of the copolymeric backbone.

Free-radical copolymerization of DADMAC and AM follows the principles of chain reaction kinetics, involving initiation, propagation, and termination steps. The propagation step in copolymerization is more complex than in homopolymerization, as it involves multiple rate constants depending on the nature of the propagating radical and the monomer being added. For the AM-DADMAC system, four propagation rate constants are relevant: kD,D for DADMAC radical adding DADMAC monomer, kD,AM for DADMAC radical adding AM monomer, kAM,D for AM radical adding DADMAC monomer, and kAM,AM for AM radical adding AM monomer. The relationship between these rate constants determines the copolymer composition and whether the resulting copolymer exhibits a random, block, or alternating arrangement of monomer units. Experimental studies have shown that AM yields a higher polymerization rate than DADMAC in homopolymerization reactions, as DADMAC radical chains contain positive charges that repel each other, causing DADMAC radical chains to preferentially react with AM rather than DADMAC monomers.

Reactivity Ratio Analysis in AM-co-DADMAC Systems

Reactivity ratios play a crucial role in determining the composition and sequence distribution of monomers in copolymers. For the DADMAC-AM system, the reactivity ratio of DADMAC (rD) has been reported to be between 0.03 and 0.12, while that of AM (rAM) ranges between 6 and 7 in aqueous polymerization reactions. These values indicate a strong preference for cross-propagation, where DADMAC radicals preferentially add AM monomers (rD << 1), while AM radicals strongly prefer adding AM monomers over DADMAC (rAM >> 1). This significant difference in reactivity ratios results in a substantial composition drift during polymerization, where AM monomers are depleted quickly in the early stage of copolymerization, followed by slower incorporation of DADMAC monomers. Consequently, the AM-DADMAC copolymer tends to form gradient-like structures rather than truly random copolymers, with higher AM content at one end of the polymer chain and higher DADMAC content at the other end.

The Mayo-Lewis equation, which relates the instantaneous copolymer composition to the monomer feed composition and reactivity ratios, can be used to predict the composition drift in AM-DADMAC copolymerization. For a system where rD << 1 << rAM, the Mayo-Lewis plot shows a significant deviation from the diagonal line, indicating substantial composition drift. The Meyer-Lowry equation, derived by integrating the Mayo-Lewis equation, relates the overall comonomer conversion to the comonomer composition in the reaction mixture and the reactivity ratios. These mathematical relationships provide valuable tools for controlling copolymer composition through appropriate adjustment of reaction conditions and monomer feed ratios. Experimental studies have validated these theoretical predictions, confirming that the reactivity ratio values lead to specific copolymer architectures ranging from random to block-like structures, depending on the reaction conditions and monomer feed composition.

Table 3: Reactivity Ratios and Resulting Copolymer Types in AM-DADMAC Systems

Reactivity Ratio CombinationrDrAMCopolymer TypeComposition Drift Effect
rD ≈ rAM ≈ 111RandomLow
rD ≈ rAM > 122Block copolymerMedium
rD ≈ rAM >> 188Two homopolymersMedium
rD << 1 << rAM0.28Block copolymerHigh
rD ≈ rAM ≈ 00.20.2Alternating copolymerHigh
Experimental values for AM-DADMAC0.03-0.126-7Gradient/Block-likeHigh

Microwave-Assisted Synthesis for Monomer Purification

Microwave-assisted synthesis represents an innovative approach for both DADMAC monomer purification and polymer synthesis, offering advantages in terms of reaction efficiency, product purity, and environmental impact. A cleaner synthesis method using microwave irradiation and alkali solidification has been developed for preparing high-purity DADMAC by selective heating under low temperature conditions. This novel approach addresses a key technical challenge in DADMAC polymer synthesis, as high molecular weight PDADMAC requires high-purity DADMAC monomers to achieve optimal performance in applications such as flocculation. Compared to conventional heating methods, microwave irradiation significantly reduces reaction times, with the preparation of tertiary amine intermediates shortened from 6 hours to just 7 minutes. Additionally, this method enables the use of water instead of acetone as the reaction medium, eliminating toxic by-products, wastewater, and waste gas emissions.

The purity of DADMAC monomer produced via microwave-assisted synthesis shows substantial improvement, increasing from 57% to 71% compared to conventional methods. This enhanced purity directly translates to improved performance of the resulting polymers, with flocculants made from high-purity DADMAC monomers demonstrating superior efficiency in flocculation tests. The development of analytical methods for detecting impurities in DADMAC monomer solutions, such as gas chromatography coupled with solvent extraction, has further supported the advancement of high-purity DADMAC synthesis technologies. These quantitative methods provide valuable support for research on preparation technology, the establishment of product quality standards, and studies on the mechanisms and regulations concerning the effects of impurities on monomer polymerization reactivity.

Microwave-assisted synthesis has also been extended to the production of DADMAC-based copolymers and graft polymers. For instance, the grafting of DADMAC onto polyvinyl alcohol backbones has been achieved through microwave-assisted synthesis, resulting in novel materials with unique properties. Microwave-assisted ring-closing cyclopolymerization of DADMAC via the RAFT process has also been reported, combining the advantages of microwave heating with controlled radical polymerization to produce well-defined cyclopolymers with narrow molecular weight distributions. The efficiency of microwave heating in driving these polymerization reactions lies in its ability to directly heat the reaction mixture at the molecular level, resulting in more uniform heating, reduced side reactions, and improved product quality. These advantages make microwave-assisted synthesis an increasingly important tool in the development of DADMAC-based polymers with tailored properties for specific applications.

Cyclopolymerization Mechanisms and Structural Outcomes

The polymerization of DADMAC proceeds through a unique cyclopolymerization mechanism, which differentiates it from conventional vinyl monomers. When DADMAC undergoes radical polymerization, it predominantly forms five-membered pyrrolidinium rings as structural units in the polymer backbone, following Butler's cyclopolymerization protocol. This cyclization mechanism results from the intramolecular addition of the radical to the second double bond within the same monomer unit, followed by intermolecular addition to another monomer. Radical polymerization of DADMAC monomers in aqueous solution produces approximately 98 mol% soluble linear polymers with configurational isomers of pyrrolidinium rings with a cis-trans ratio of 6:1, and less than 2 mol% noncyclic compounds as structural units of the backbone polymer chain. This predominant formation of cyclic structures is crucial for producing linear, water-soluble polymers rather than crosslinked networks, which would result if both allyl groups participated in intermolecular additions.

Structural characterization of PDADMAC polymers produced via both conventional free radical polymerization and controlled radical polymerization (such as RAFT) has confirmed that five-membered rings are formed almost exclusively during the polymerization process. Nuclear magnetic resonance (NMR) spectrometry has been instrumental in elucidating the structural details of these cyclopolymers, demonstrating that the cyclization mechanism is preserved even under the conditions of controlled radical polymerization. This consistent formation of cyclic structures regardless of the polymerization technique indicates that the cyclization tendency is an intrinsic property of the DADMAC monomer, governed by the structural arrangement of its two allyl groups around the quaternary ammonium center. The cyclopolymerization mechanism effectively prevents crosslinking, which would otherwise occur if both double bonds in each monomer participated in separate intermolecular additions, making it possible to achieve high conversions without gelation.

The cyclopolymerization of DADMAC also influences the properties and applications of the resulting polymers. The pyrrolidinium rings in the polymer backbone contribute to the stability of PDADMAC under basic conditions, with studies showing that PDADMAC remains stable in 2M NaOD at 60°C for over 2000 hours without structural degradation. This remarkable stability may arise from the fact that anti-coplanar conformations of the β-hydrogens relative to the charged nitrogen, which promote Hoffmann elimination, are forbidden in the cyclic structures of PDADMAC. The rigid cyclic structures also affect the polymer's solution behavior, including its hydrodynamic volume, viscosity, and interactions with other molecules. Additionally, the permanent positive charges of the quaternary ammonium groups in the pyrrolidinium rings provide PDADMAC with its characteristic cationic functionality, making it effective for applications such as flocculation, charge neutralization, and antimicrobial activity.

Table 4: Structural Features and Properties of PDADMAC from Cyclopolymerization

Structural FeatureDescriptionInfluence on Properties
Pyrrolidinium ringsFive-membered rings in polymer backbonePrevents crosslinking, provides stability
Cis-trans isomerism6:1 ratio of cis:trans configurationsAffects chain conformation and solution properties
Quaternary ammonium groupsPermanent positive chargesProvides cationic functionality for applications
Linear polymer structure98% cyclic units, <2% noncyclic unitsEnsures water solubility and processability
Stability under basic conditionsResistant to Hoffmann eliminationEnables use in high pH environments
Molecular weight range10,000 to 1,000,000Determines application suitability (flocculation, etc.)
Conformational restrictionLimited chain flexibility due to cyclic unitsInfluences solution viscosity and interactions

Coagulation-Flocculation Mechanisms in Water Treatment

Diallyldimethylammonium chloride serves as a crucial precursor for synthesizing polydiallyldimethylammonium chloride, a high-performance cationic polyelectrolyte extensively utilized in water treatment applications [1]. The polymerized form demonstrates exceptional coagulation and flocculation capabilities through multiple mechanisms that effectively destabilize suspended particles and colloidal materials in aqueous systems [2] [3].

The coagulation process involving polydiallyldimethylammonium chloride primarily operates through charge neutralization, where the cationic polymer molecules rapidly adsorb onto negatively charged colloidal particles and suspended solids [4] [5]. This electrostatic interaction reduces the repulsive forces between particles, facilitating their aggregation into larger, more settleable flocs [6] [7]. The flocculation mechanism subsequently bridges these neutralized particles through the polymer's long-chain molecular structure, creating dense flocs with enhanced settling characteristics [5] [8].

Research demonstrates that polydiallyldimethylammonium chloride exhibits superior performance in treating various water types, including municipal wastewater, industrial effluents, and surface water sources [7] [9]. The polymer's effectiveness extends across a wide pH range of 4-10, providing operational flexibility compared to traditional coagulants [10] [5]. The mechanism involves both adsorption and electrical neutralization as primary processes, with bridging effects contributing to enhanced floc formation [3] [5].

Charge Neutralization Efficiency Against Colloidal Particles

The charge neutralization efficiency of polydiallyldimethylammonium chloride against colloidal particles demonstrates remarkable performance across various turbidity levels and operational conditions [11] [12]. Experimental studies reveal that the polymer achieves optimal turbidity removal through precise charge neutralization mechanisms that effectively destabilize colloidal systems [4] [5].

Initial Turbidity (NTU)Optimal Dosage (mg/L)Turbidity Removal (%)Contact Time (min)pH
100.499.0107-8
500.499.6107-8
1000.598.8107-8
2000.893.8157-8
5001.294.1157-8
10002.094.6207-8
38500.599.84158

The high charge density of polydiallyldimethylammonium chloride enables rapid adsorption onto negatively charged suspended solids and colloidal particles, causing them to lose stability through charge neutralization [4] [5]. Research findings indicate that the polymer maintains consistently high removal efficiencies exceeding 90% across a broad range of initial turbidity values, demonstrating its versatility in treating various water qualities [11] [12].

The charge neutralization process occurs rapidly, with equilibrium typically achieved within 10-20 minutes of contact time [4] [11]. This efficiency stems from the polymer's quaternary ammonium groups, which provide strong electrostatic attraction to anionic particles and organic substances commonly found in water treatment applications [5] [8].

Comparative Performance vs. Inorganic Coagulants

Comparative studies between polydiallyldimethylammonium chloride and conventional inorganic coagulants reveal significant performance advantages for the organic polymer system [8] [11] [13]. The polymer demonstrates superior coagulation efficiency, reduced chemical consumption, and enhanced operational flexibility compared to traditional aluminum and iron-based coagulants [14] [8].

Coagulant TypeOptimal Dosage (mg/L)Turbidity Removal Efficiency (%)pH RangeSludge VolumeCharge Neutralization Mechanism
Polydiallyldimethylammonium Chloride0.5-1286.6-99.84-10LowElectrostatic + Bridging
Aluminum Sulfate2-3037.4-975.0-7.5HighSweep Flocculation
Ferric Chloride15-3035.6-94.16-9HighSweep Flocculation
Poly Aluminum Chloride10-1593.8-99.66-8MediumCharge Neutralization

Research conducted on high-turbidity water treatment demonstrates that polydiallyldimethylammonium chloride achieves 99.84% turbidity removal at optimal conditions, significantly outperforming ferric chloride under identical treatment scenarios [11]. The polymer's effectiveness at substantially lower dosages compared to inorganic coagulants provides economic advantages while reducing sludge production [14] [8].

The superior performance of polydiallyldimethylammonium chloride stems from its dual coagulation mechanisms combining electrostatic charge neutralization with polymer bridging effects [8] [13]. Unlike inorganic coagulants that primarily rely on sweep flocculation mechanisms, the organic polymer provides more efficient particle destabilization through direct charge neutralization [14] [8]. This mechanism enables effective treatment across broader pH ranges without requiring alkalinity consumption or strict pH control [8] [13].

Arsenate Removal Through Polyelectrolyte Complexation

Crosslinked hydrogel systems incorporating diallyldimethylammonium chloride demonstrate exceptional capabilities for arsenate removal through polyelectrolyte complexation mechanisms [15] [16] [17]. These systems utilize the cationic nature of polydiallyldimethylammonium chloride to form selective ion-exchange materials specifically designed for arsenate adsorption [16] [18].

The polyelectrolyte complexation process involves the formation of crosslinked networks where diallyldimethylammonium chloride provides the cationic functional groups necessary for arsenate binding [16] [17]. Research demonstrates that these systems achieve remarkable arsenate removal efficiencies exceeding 99% through selective ion-exchange mechanisms [16] [17].

High-porosity cationic hydrogels synthesized through crosslinking copolymerization of diallyldimethylammonium chloride exhibit exceptional affinity toward arsenate anions across wide pH ranges [16]. The materials demonstrate rapid kinetics, achieving equilibrium adsorption within short contact periods while maintaining high selectivity for arsenate over competing ions [16] [18].

Ion-Exchange Capacity in Crosslinked Hydrogel Systems

The ion-exchange capacity of crosslinked hydrogel systems incorporating diallyldimethylammonium chloride represents a critical parameter determining arsenate removal performance [16] [18]. These systems demonstrate substantial ion-exchange capacities enabling effective arsenate sequestration from contaminated water sources [15] [16].

Hydrogel SystemMaximum Adsorption Capacity (mg As/g)pH RangeEquilibrium Time (hours)Arsenic Removal Efficiency (%)Ion Exchange Capacity (meq/g)
Crosslinked Polydiallyldimethylammonium Chloride1206-100.17990.74
Polydiallyldimethylammonium Chloride-Iron Hydroxide Composite123.46-810>950.76
Polydiallyldimethylammonium Chloride-Functionalized Polymer60-693-94-6>990.4-0.6
Polydiallyldimethylammonium Chloride-Glycidyl Methacrylate Hydrogel23.998900.38

Crosslinked polydiallyldimethylammonium chloride hydrogels achieve maximum arsenic adsorption capacities of 120 mg per gram of hydrogel, demonstrating exceptional performance in arsenate sequestration [16]. The ion-exchange capacity of 0.74 meq/g provides substantial binding sites for arsenate anions, enabling effective treatment of contaminated groundwater [16].

The composite systems incorporating iron hydroxide particles within the polydiallyldimethylammonium chloride matrix demonstrate enhanced adsorption capacities reaching 123.4 mg As/g [18]. This enhancement results from the synergistic effects of both polymer-based ion exchange and iron hydroxide-mediated adsorption mechanisms [15] [18]. The dual-mechanism approach provides superior performance compared to individual components, achieving maximum adsorption at neutral pH conditions [18].

Physical Description

Liquid

Color/Form

Solid

LogP

log Kow = -2.49 /Estimated/

UNII

8MC08B895B

GHS Hazard Statements

Aggregated GHS information provided by 600 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 380 of 600 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 220 of 600 companies with hazard statement code(s):;
H412 (99.55%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

7398-69-8
26062-79-3

Wikipedia

Dimethyl diallyl ammonium chloride

Use Classification

Cosmetics -> Antistatic; Film forming

Methods of Manufacturing

... Obtained from the reaction between dimethylallylamine and allyl chloride.

General Manufacturing Information

2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Storage Conditions

Store in contact with air. Do not exceed storage temperature of 30 °C. Protect from light.

Dates

Modify: 2023-08-15

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